1,5-Dibromo-3,3-dimethylpentane (CAS 37746-17-1): Synthesis, Physicochemical Profiling, and Applications in Advanced Molecular Design
1,5-Dibromo-3,3-dimethylpentane (CAS 37746-17-1): Synthesis, Physicochemical Profiling, and Applications in Advanced Molecular Design
Executive Summary
1,5-Dibromo-3,3-dimethylpentane (CAS 37746-17-1) is a symmetrically substituted, gem-dimethyl dibromoalkane that serves as a critical bifunctional building block in advanced organic synthesis and drug development[1]. The presence of the 3,3-dimethyl group induces a pronounced Thorpe-Ingold effect, which thermodynamically and kinetically favors cyclization reactions and stabilizes reactive organometallic intermediates[2]. This technical whitepaper provides a comprehensive guide on its physicochemical properties, synthetic methodologies, and downstream applications in macrocycle and Grignard reagent formulation.
Physicochemical and Structural Profiling
The structural uniqueness of 1,5-dibromo-3,3-dimethylpentane lies in its neopentyl-like center at the C3 position, which restricts the conformational freedom of the pentane backbone. This steric bulk prevents unwanted side reactions such as β -hydride elimination during organometallic coupling and significantly lowers the entropic penalty ( ΔS‡ ) during macrocyclization.
Table 1: Physicochemical Properties of 1,5-Dibromo-3,3-dimethylpentane
| Property | Quantitative Value |
| CAS Registry Number | 37746-17-1[1] |
| Molecular Formula | C7H14Br2[1] |
| Molecular Weight | 257.99 g/mol [1] |
| Exact Mass | 257.94418 Da[1] |
| XLogP3 (Lipophilicity) | 3.6[1] |
| Topological Polar Surface Area | 0 Ų[1] |
| Rotatable Bonds | 4[1] |
Synthetic Methodologies
The most efficient and field-proven method for synthesizing 1,5-dibromo-3,3-dimethylpentane involves the nucleophilic bromination of 3,3-dimethyl-1,5-pentanediol using phosphorus tribromide (PBr 3 )[3].
Causality of Reagent Selection: PBr 3 is selected over aqueous hydrobromic acid (HBr) to avoid strongly acidic conditions that could promote carbocation-mediated skeletal rearrangements (e.g., methyl shifts) at the sterically hindered C3 position. PBr 3 ensures a mild, direct S N 2 displacement of the activated phosphite ester intermediates.
Step-by-Step Protocol: PBr 3 -Mediated Bromination
-
Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 1 equivalent of 3,3-dimethyl-1,5-pentanediol in an anhydrous, non-nucleophilic solvent (e.g., dichloromethane, or run neat depending on scale).
-
Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 0.8 equivalents of PBr 3 dropwise via a syringe. (Note: 1 mole of PBr 3 can theoretically brominate 3 moles of alcohol, but a slight excess ensures complete conversion).
-
Thermal Activation: Remove the ice bath and gradually heat the reaction mixture to 100 °C for 3 hours[3]. The elevated temperature drives the substitution of the second hydroxyl group, which is typically slower due to the increasing hydrophobicity of the intermediate.
-
Self-Validation (In-Process Control): Monitor the reaction via GC-MS or TLC (using a non-polar eluent like hexane/ethyl acetate 9:1). The protocol is self-validating: the reaction is only deemed complete—and ready for workup—when the diol and monobrominated intermediates completely disappear from the chromatogram.
-
Workup: Cool the mixture to room temperature. Carefully quench with ice-cold water to hydrolyze unreacted PBr 3 into water-soluble phosphorous acid (H 3 PO 3 ). Extract the aqueous layer three times with diethyl ether or dichloromethane.
-
Purification: Wash the combined organic layers with saturated NaHCO 3 (to neutralize residual acid) and brine. Dry over anhydrous MgSO 4 , filter, and concentrate under reduced pressure. Purify via vacuum distillation to yield 1,5-dibromo-3,3-dimethylpentane in approximately 77.5% yield[3].
Caption: Synthesis workflow of 1,5-Dibromo-3,3-dimethylpentane via PBr3 bromination.
Advanced Applications in Molecular Design
Organometallic Chemistry: Bismagnesium Reagents
1,5-Dibromo-3,3-dimethylpentane is a premier precursor for generating bismagnesium (Grignard) reagents[2]. In standard linear alkyl chains, bismagnesium species are prone to decomposition via β -hydride elimination or Wurtz-type coupling. However, the 3,3-dimethyl substitution restricts the conformational flexibility required for these degradation pathways.
-
Protocol Insight: The dibromide (e.g., 20.6 g, 79.5 mmol) is added dropwise to a suspension of magnesium turnings in anhydrous THF and heated at reflux for 2 hours[2].
-
Self-Validation: After sedimentation of excess magnesium, the resulting bismagnesium reagent must be titrated. Achieving a stable concentration (e.g., 0.46 M) validates the successful formation of the reagent and ensures accurate stoichiometry for subsequent double cross-coupling reactions[2].
Macrocycle Synthesis: Pyridinophanes and Ansa Compounds
In drug development, macrocyclic scaffolds often exhibit superior target affinity and metabolic stability compared to linear analogs. 1,5-Dibromo-3,3-dimethylpentane is utilized to construct "ansa chains" in vitamin B6 (pyridoxal) analogs[4].
-
Protocol Insight: The dibromide is first reacted with thiourea, followed by alkaline hydrolysis, to generate 3,3-dimethylpentane-1,5-dithiol[5]. This dithiol is then condensed with functionalized pyridines (e.g., 2,5-bis(chloromethyl)pyridines) under high-dilution conditions to form 2,8-dithiapyridinophanes[4]. The Thorpe-Ingold effect of the gem-dimethyl group acts as a conformational lock, pre-organizing the reactive thiol ends and dramatically improving the macrocyclization yield[4].
Caption: Downstream applications in organometallics and macrocycle synthesis.
Safety, Handling, and Storage Protocols
As a halogenated organic compound, 1,5-dibromo-3,3-dimethylpentane requires stringent safety protocols:
-
Hazards: It is classified under GHS as harmful if swallowed (H302), causes skin irritation (H315), may cause an allergic skin reaction (H317), causes serious eye irritation (H319), and may cause respiratory irritation (H335)[1].
-
Handling: All manipulations must be performed in a certified chemical fume hood. Nitrile gloves (double-gloved for extended handling) and chemical splash goggles are mandatory.
-
Storage: Store in a tightly sealed, light-resistant container (amber glass) under an inert atmosphere (argon or nitrogen) at 2–8 °C to prevent photo-induced radical degradation and moisture ingress.
References
- Title: 1,5-Dibromo-3,3-dimethylpentane | CID 12842710 Source: PubChem URL
- Title: 1,5-DIBROMO-3,3-DIMETHYLPENTANE synthesis (Citing Nagasawa & Yoneta, 1985)
- Title: Preparation of Functionalized Organomagnesium Reagents by ortho-Magnesiation, Sulfoxide-, Iodine- and Bromine-Magnesium Exchange Reactions (Christian B. Rauhut / Paul Knochel, 2008)
-
Title: Synthesis and Optical Resolution of 15-Formyl-14-hydroxy-5,5-dimethyl-2,8-dithiapyridinophane Source: Oxford University Press URL:
Sources
- 1. 1,5-Dibromo-3,3-dimethylpentane | C7H14Br2 | CID 12842710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 3. 1,5-DIBROMO-3,3-DIMETHYLPENTANE synthesis - chemicalbook [chemicalbook.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
